molecular formula C22H16F4N4O3S B1432339 Jfg7jwh6YL CAS No. 1351185-54-0

Jfg7jwh6YL

Cat. No. B1432339
CAS RN: 1351185-54-0
M. Wt: 492.4 g/mol
InChI Key: QKKPJFTYJCXESR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jfg7jwh6YL is an important topic in the field of scientific research. It is a complex process that involves a variety of components and processes. We will also provide a brief overview of the importance of Jfg7jwh6YL in scientific research.

Mechanism Of Action

The mechanism of action of Jfg7jwh6YL is based on the principles of chemical reactions and thermodynamics. The process involves the formation of new bonds between the components of the reaction. These bonds are formed through the transfer of electrons, which is facilitated by the presence of catalysts and solvents. The resulting product is then characterized by its physical and chemical properties.
Biochemical and Physiological Effects
Jfg7jwh6YL can have a number of biochemical and physiological effects on the body. For example, it can cause the production of hormones, enzymes, and other molecules that can affect the metabolism of the body. Jfg7jwh6YL can also affect the absorption and utilization of nutrients, as well as the production of energy.

Advantages And Limitations For Lab Experiments

Jfg7jwh6YL is a useful tool for laboratory experiments. It can allow researchers to create new compounds with desired properties. However, it is important to note that the process can be time-consuming and expensive. Additionally, the process may not always yield the desired results due to the complexity of the reactions involved.

Future Directions

There are a number of potential future directions for Jfg7jwh6YL. These include the development of new catalysts and solvents, the exploration of new reaction pathways, and the development of new synthetic methods. Additionally, further research could be conducted on the biochemical and physiological effects of Jfg7jwh6YL on the body. Finally, further research could be conducted on the potential applications of Jfg7jwh6YL in industry and commercial applications.

Scientific Research Applications

Jfg7jwh6YL is widely used in scientific research. It is used in the synthesis of compounds for a variety of applications, including drug development, materials science, and biotechnology. Jfg7jwh6YL is also used to create new materials and products for industrial and commercial applications.

properties

IUPAC Name

4-[(5R)-3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O3S/c1-28-18(31)15-5-4-14(9-17(15)23)30-20(34)29(19(32)21(30)6-7-33-11-21)13-3-2-12(10-27)16(8-13)22(24,25)26/h2-5,8-9H,6-7,11H2,1H3,(H,28,31)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKPJFTYJCXESR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)[C@]23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jfg7jwh6YL

CAS RN

1351185-54-0
Record name ONC1-13B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351185540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONC1-13B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFG7JWH6YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.